molecular formula C8H10BrFN2 B13054665 1-(2-Bromo-6-fluorophenyl)ethane-1,2-diamine

1-(2-Bromo-6-fluorophenyl)ethane-1,2-diamine

Cat. No.: B13054665
M. Wt: 233.08 g/mol
InChI Key: DNFBZWKYGBWUSR-UHFFFAOYSA-N
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Description

1-(2-Bromo-6-fluorophenyl)ethane-1,2-diamine is an organic compound with the molecular formula C8H10BrFN2 and a molecular weight of 233.08 g/mol . This compound is characterized by the presence of a bromo and a fluoro substituent on a phenyl ring, which is further attached to an ethane-1,2-diamine moiety. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

The synthesis of 1-(2-Bromo-6-fluorophenyl)ethane-1,2-diamine can be achieved through several synthetic routes. One common method involves the reaction of 2-bromo-6-fluoroaniline with ethylene diamine under controlled conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion. Industrial production methods may involve continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

1-(2-Bromo-6-fluorophenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, leading to the formation of amines.

    Substitution: The bromo and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Bromo-6-fluorophenyl)ethane-1,2-diamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-6-fluorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The bromo and fluoro substituents play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

1-(2-Bromo-6-fluorophenyl)ethane-1,2-diamine can be compared with other similar compounds such as:

The unique combination of bromo and fluoro substituents in this compound gives it distinct properties and applications compared to these similar compounds.

Properties

Molecular Formula

C8H10BrFN2

Molecular Weight

233.08 g/mol

IUPAC Name

1-(2-bromo-6-fluorophenyl)ethane-1,2-diamine

InChI

InChI=1S/C8H10BrFN2/c9-5-2-1-3-6(10)8(5)7(12)4-11/h1-3,7H,4,11-12H2

InChI Key

DNFBZWKYGBWUSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)C(CN)N)F

Origin of Product

United States

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